An In-depth Technical Guide to (Z)-Fenpyroximate: Structure, Properties, and Analysis
An In-depth Technical Guide to (Z)-Fenpyroximate: Structure, Properties, and Analysis
Introduction
Fenpyroximate is a potent acaricide and insecticide belonging to the phenoxypyrazole class of chemicals. It is widely utilized in agriculture to control a variety of phytophagous mites on fruits, nuts, and ornamental plants.[1] Its mode of action involves the disruption of cellular respiration by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] A key feature of fenpyroximate's chemistry is the existence of geometric isomers, specifically the (E) and (Z) configurations, arising from the C=N double bond of the oxime ether linkage.[1] While the (E)-isomer is the more stable and predominant form in commercial formulations, the (Z)-isomer is a significant metabolite and photoproduct.[3][4] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) often define the residue of concern for tolerance purposes as the sum of fenpyroximate and its (Z)-isomer, underscoring the importance of understanding this specific geometric configuration.[5]
This technical guide provides a comprehensive overview of (Z)-Fenpyroximate, tailored for researchers, scientists, and professionals in drug development and crop protection. We will delve into its chemical structure, physicochemical properties, mechanism of action, and crucially, the methodologies for its synthesis, isolation, and analysis.
Chemical Identity and Physicochemical Properties
The core structure of fenpyroximate consists of a central 1,3-dimethyl-5-phenoxypyrazole ring linked to a tert-butyl benzoate moiety via a methyleneamino-oxy bridge. The geometry around the C=N double bond dictates whether the molecule is in the (E) or (Z) configuration.
| Property | (E)-Fenpyroximate | (Z)-Fenpyroximate |
| IUPAC Name | tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate |
| CAS Number | 134098-61-6[6] | 149054-53-5 |
| Molecular Formula | C₂₄H₂₇N₃O₄[6] | C₂₄H₂₇N₃O₄ |
| Molecular Weight | 421.5 g/mol [6] | 421.5 g/mol |
| Appearance | White crystalline powder[6] | Data not available, expected to be similar |
| Melting Point | 101.1–102.4 °C[6] | Data not available |
| Water Solubility | 0.0231 mg/L at 25°C, pH 7[6] | Data not available, expected to be low |
| log K_ow (Octanol-Water Partition Coefficient) | 5.01 at 20°C[6] | Data not available, expected to be similar |
| Vapor Pressure | 5.58 x 10⁻⁸ mm Hg at 25°C[6] | Data not available |
The physicochemical properties of the (Z)-isomer are not as extensively documented as those of the (E)-isomer due to its lower thermodynamic stability. However, it is expected to have similar solubility and partitioning behavior. The most significant difference lies in its formation and stability, with photochemical conditions favoring isomerization from the (E) to the (Z) form.[7]
Structural Visualization
The distinct spatial arrangement of the (E) and (Z) isomers is visualized below.
Caption: Mechanism of (Z)-Fenpyroximate as a Mitochondrial Complex I inhibitor.
Synthesis and Preparation of (Z)-Fenpyroximate
The commercial synthesis of fenpyroximate is designed to produce the thermodynamically more stable (E)-isomer. The (Z)-isomer is typically obtained through photochemical isomerization of the (E)-isomer or isolated as a minor component from the reaction mixture. Below is a representative synthetic pathway based on established chemical principles for pyrazole synthesis and oxime ether formation.
Conceptual Synthetic Workflow
The synthesis can be conceptually broken down into three main stages:
-
Synthesis of the Pyrazole Aldehyde Core: This involves the construction of the 1,3-dimethyl-5-phenoxypyrazole ring followed by formylation to introduce the aldehyde group.
-
Synthesis of the Amino-oxy Benzoate Side-Chain: Preparation of the tert-butyl 4-((aminooxy)methyl)benzoate moiety.
-
Condensation and Isomerization: Reaction of the aldehyde with the amino-oxy side-chain to form the oxime ether linkage, yielding a mixture of (E) and (Z) isomers, followed by potential photochemical enrichment of the (Z)-isomer.
Caption: Conceptual workflow for the synthesis and isolation of (Z)-Fenpyroximate.
Experimental Protocol: Photochemical Isomerization
This protocol describes a general method for enriching the (Z)-isomer from a solution of the more common (E)-isomer, based on the principles of photochemical E/Z isomerization of oxime ethers. [7][8][9] Objective: To generate (Z)-Fenpyroximate from (E)-Fenpyroximate via UV irradiation.
Materials:
-
(E)-Fenpyroximate standard
-
HPLC-grade acetonitrile (or other suitable UV-transparent solvent)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths < 290 nm)
-
Stirring plate and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Preparative HPLC system for isomer separation
Procedure:
-
Solution Preparation: Prepare a dilute solution of (E)-Fenpyroximate (e.g., 0.1-1.0 mg/mL) in acetonitrile in the quartz reaction vessel.
-
Rationale: Acetonitrile is a good solvent for fenpyroximate and is transparent to the UV wavelengths required for isomerization. A dilute solution ensures good light penetration.
-
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Rationale: Oxygen can quench the excited state of the molecule or lead to unwanted side reactions (photo-oxidation).
-
-
Irradiation: Place the vessel under the UV lamp and begin stirring. Irradiate the solution at room temperature.
-
Rationale: UV energy excites the π electrons of the C=N bond, allowing rotation and relaxation to a mixture of (E) and (Z) isomers.
-
-
Monitoring: Periodically take aliquots of the reaction mixture and analyze by analytical HPLC to monitor the formation of the (Z)-isomer and the disappearance of the (E)-isomer. A photostationary state will eventually be reached where the ratio of (E) to (Z) becomes constant.
-
Work-up: Once the desired conversion is achieved, stop the irradiation. Concentrate the solution in vacuo using a rotary evaporator at low temperature to avoid thermal re-isomerization.
-
Purification: Separate the (Z)-isomer from the remaining (E)-isomer and any minor photoproducts using preparative reversed-phase HPLC.
Analytical Methodology
The accurate quantification of (Z)-Fenpyroximate, particularly in complex matrices like crops, is essential for regulatory compliance and risk assessment. The preferred method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers excellent sensitivity, selectivity, and separation efficiency for the isomers. [4][12]
Analytical Workflow
Caption: Workflow for the analysis of (Z)-Fenpyroximate in complex matrices.
Protocol: UHPLC-MS/MS Analysis of Fenpyroximate Isomers
This protocol is adapted from methodologies used for residue analysis in citrus. [4][12] Objective: To separate and quantify (E)- and (Z)-Fenpyroximate in a sample extract.
1. Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube (containing PSA and C18 sorbents).
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
Rationale: The QuEChERS method is fast and effective for extracting a wide range of pesticides. PSA removes organic acids and C18 removes non-polar interferences, resulting in a cleaner extract for analysis. [12] 2. UHPLC-MS/MS Conditions:
-
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to separate the two isomers (e.g., starting at 30% B, ramping to 95% B). The (Z)-isomer typically elutes earlier than the (E)-isomer on a C18 column. [4]* Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both (E)- and (Z)-Fenpyroximate. For the precursor ion [M+H]⁺ (m/z 422.2), characteristic product ions would be monitored for quantification and qualification (e.g., m/z 366.1, 135.0). [4][6]
-
Rationale: UHPLC with sub-2 µm particles provides high resolution needed for isomer separation. Tandem MS in MRM mode provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns, allowing for accurate quantification even at trace levels.
-
Toxicology and Biological Significance
The toxicology of fenpyroximate has been evaluated by numerous regulatory agencies. It exhibits moderate acute oral toxicity. [1]The primary concern for human health is related to chronic exposure and potential developmental or reproductive effects. [1]Due to the E/Z isomerization that occurs through metabolism and environmental degradation, toxicological assessments and maximum residue limits (MRLs) typically consider the total residue of both isomers. [3][5] There is a lack of publicly available data on the specific acaricidal activity of the pure (Z)-isomer compared to the (E)-isomer. However, its inclusion in the regulatory residue definition implies that it is considered to contribute to the overall toxicological profile. The primary mechanism of selective toxicity between mites and mammals is believed to be due to differences in metabolic detoxification rates rather than target site sensitivity. [6]
Conclusion
(Z)-Fenpyroximate, while a minor component in formulated products, is a critical analyte in the study of fenpyroximate's environmental fate, metabolism, and overall residue profile. Its formation via photochemical conversion from the more stable (E)-isomer is a key characteristic. Understanding the structure and properties of (Z)-Fenpyroximate is therefore essential for researchers in agrochemical development and for analytical scientists tasked with regulatory monitoring. The advanced analytical techniques outlined in this guide, particularly UHPLC-MS/MS, provide the necessary tools for the accurate and reliable separation and quantification of this important isomer, ensuring a comprehensive assessment of fenpyroximate residues in food and the environment.
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